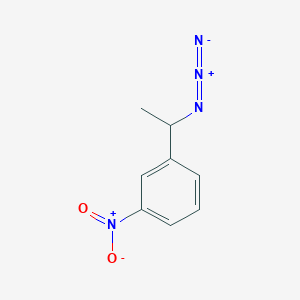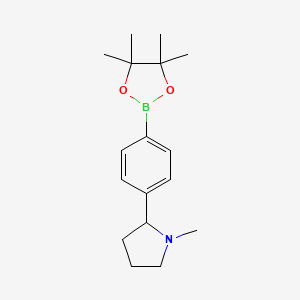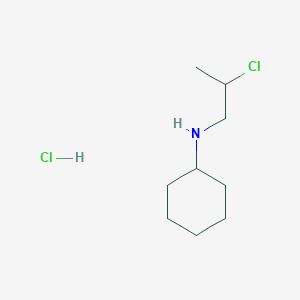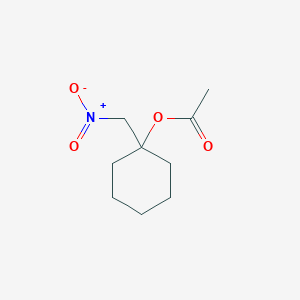
1-Nitro-3-(1-azidoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Azidoethyl)-3-nitrobenzene is an organic compound that features both an azide group and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of ethylbenzene to form 1-ethyl-3-nitrobenzene, followed by the conversion of the ethyl group to an azido group. This conversion can be achieved using reagents such as sodium azide (NaN3) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of 1-(1-azidoethyl)-3-nitrobenzene typically involves large-scale nitration and azidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 1-(1-Azidoethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
特性
CAS番号 |
246240-16-4 |
|---|---|
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC名 |
1-(1-azidoethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8N4O2/c1-6(10-11-9)7-3-2-4-8(5-7)12(13)14/h2-6H,1H3 |
InChIキー |
OJMDFRMRSPQROO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)




![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)

![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)

